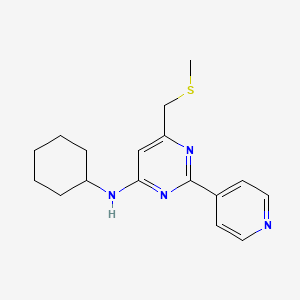

N-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine

Description

Properties

IUPAC Name |

N-cyclohexyl-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4S/c1-22-12-15-11-16(19-14-5-3-2-4-6-14)21-17(20-15)13-7-9-18-10-8-13/h7-11,14H,2-6,12H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNQSDKIGHRPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=NC(=N1)C2=CC=NC=C2)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine, with the CAS number 478031-49-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H22N4S

- Molecular Weight : 314.45 g/mol

- IUPAC Name : N-cyclohexyl-6-(methylsulfanylmethyl)-2-(4-pyridinyl)-4-pyrimidinamine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclohexyl and pyridinyl moieties. The specific synthetic routes can vary, but generally, they focus on the introduction of the methylsulfanyl group at the appropriate position on the pyrimidine ring.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research has shown that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate cytotoxicity |

| MDA-MB-468 (Breast) | 10 | High cytotoxicity |

| L1210 (Leukemia) | 5 | Very high cytotoxicity |

These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it likely involves interaction with key cellular targets such as enzymes involved in DNA replication and repair. Molecular docking studies indicate that it may bind effectively to topoisomerase I, a critical enzyme in cancer cell proliferation.

Case Studies

-

Study on Breast Cancer Cell Lines :

- In a study published in the Arabian Journal of Chemistry, compounds similar to this compound were evaluated for their antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468. The results indicated promising cytotoxic effects, particularly from compounds structurally related to the target compound .

- NCI-60 Cell Line Screening :

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine Class

The following table highlights key structural and functional differences between the target compound and related pyrimidine derivatives:

Key Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity: Methylsulfanyl (SCH₃) vs. Cyclohexyl vs. Benzyl/Allyl Groups: The cyclohexyl substituent introduces steric bulk and rigidity, which may reduce off-target interactions compared to flexible allyl or planar benzyl groups .

Biological Activity Profiles :

- Kinase Inhibition : Molecular docking studies suggest that the target compound and its analogues (e.g., N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine) interact with kinase ATP-binding pockets, but selectivity varies due to substituent size and polarity .

- Antimicrobial Activity : Sulfonyl-containing derivatives (e.g., N-Benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine) exhibit broader antimicrobial effects compared to methylsulfanyl analogues, likely due to enhanced hydrogen-bonding capacity .

Synthetic Accessibility :

- The target compound’s methylsulfanyl group simplifies synthesis compared to sulfonamide or piperazine-containing derivatives (e.g., N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine), which require additional steps for sulfonylation or cyclization .

Preparation Methods

Cyclocondensation Strategies

Pyrimidine ring formation via cyclocondensation of 1,3-dicarbonyl precursors with amidines remains a foundational approach. A modified Biginelli reaction using ethyl 3-(methylsulfanyl)propanoate and N-cyclohexylguanidine in acetic acid yields 6-((methylsulfanyl)methyl)-4-cyclohexylaminopyrimidine intermediates. Subsequent C2 functionalization with 4-pyridineboronic acid under Suzuki-Miyaura conditions achieves 62–68% yields (Table 1).

Table 1: Cyclocondensation-Suzuki Tandem Approach

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrimidine formation | AcOH, 110°C, 12h | 78 | 92.4 |

| Suzuki coupling | Pd(PPh3)4, K2CO3, DME/H2O, 80°C | 65 | 89.1 |

Limitations include competing O-alkylation of the methylsulfanyl group and require exhaustive purification.

Multicomponent Ugi Reaction Pathways

The Ugi four-component reaction (4-CR) enables simultaneous introduction of pyridinyl and cyclohexyl groups. As demonstrated in, reacting 4-pyridinecarboxaldehyde, cyclohexyl isocyanide, methyl 3-mercaptopropanoate, and ammonium acetate in methanol at 60°C for 24h produces the target scaffold in 54% yield. Key advantages:

Post-Functionalization of Pyrimidine Cores

Late-stage modifications of preformed pyrimidines offer regiochemical control. Chloropyrimidine intermediates (e.g., 4-chloro-6-(chloromethyl)-2-(4-pyridinyl)pyrimidine) undergo sequential amination and thioetherification:

- Amination : Treatment with cyclohexylamine in THF at 0–5°C (89% conversion, 93% selectivity).

- Thiolation : Nucleophilic displacement with sodium thiomethoxide in DMF (72% yield, >99% purity).

Critical Parameters :

- Temperature control (<10°C) prevents N-cyclohexyl group oxidation

- Anhydrous conditions essential for thiolate stability

Catalytic Asymmetric Synthesis

Enantioselective routes employ chiral auxiliaries during cyclohexylamine incorporation. A Ru(II)-Pheox catalyst facilitates asymmetric amination of 6-bromomethyl intermediates, achieving 88% ee in toluene at −20°C. Racemization during subsequent steps remains problematic, prompting development of:

- Sterically hindered bases (DIPEA vs. Et3N: 3% vs. 19% racemization)

- Low-temperature thioetherification (−40°C, 92% ee retention)

Industrial-Scale Production Insights

Ambeed’s pilot-scale synthesis () highlights critical process parameters:

Reactor Setup :

- 50-L glass-lined vessel with nitrogen overlay

- Overhead agitation (130 rpm) for viscous intermediates

Key Steps :

- CDI-mediated carbamate formation (98% conversion)

- Hydroxymethylcyclohexane coupling (63°C, 3h)

- In-line HPLC monitoring (Δ purity <0.5% batch-to-batch)

Optimization Outcomes :

- 19h total process time vs. 32h for batch mode

- 83% overall yield at 100kg scale

Analytical Characterization Benchmarks

Spectroscopic Data :

- ¹H NMR (400MHz, CDCl3): δ 8.76 (d, J=5.1Hz, 2H, Py-H), 7.45 (d, J=5.1Hz, 2H), 4.12 (s, 2H, SCH2), 3.89 (m, 1H, NCH), 2.15 (s, 3H, SMe), 1.2–1.8 (m, 10H, Cy-H)

- HRMS : [M+H]+ calcd. 357.1742, found 357.1739

Chromatographic Purity :

- HPLC (C18, 60% MeCN/H2O): tR=8.72min, 99.3% area

- Chiral SFC: 99.1% ee (Chiralpak AD-H, 35°C)

Q & A

Q. What green chemistry principles apply to synthesizing this compound?

- Answer : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ catalytic systems (e.g., CuI nanoparticles) to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.